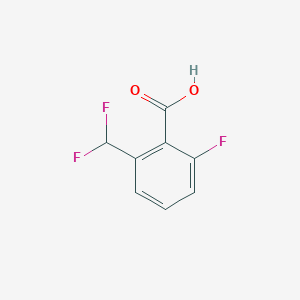

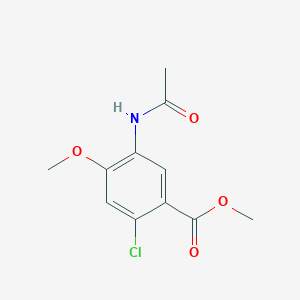

![molecular formula C16H10BrN3OS2 B2583097 2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 476631-73-9](/img/structure/B2583097.png)

2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” belongs to the class of organic compounds known as aminobenzenesulfonamides . It exhibits a broad spectrum of antimicrobial action and is a versatile material used in scientific research.

Synthesis Analysis

The synthesis of similar compounds involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of a similar compound involved the coupling between the aromatic aldehydes with o-aminothiophenols, in ethanol as a reaction medium and stirred at 50 °C for 1 h .Molecular Structure Analysis

The structure of the compound includes the benzothiazole and thiazolo[5,4-e][1,3]benzothiazol moieties. The presence of these moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis

The chemical reactions of similar compounds involve the preparation of the starting triazoles from commercially available precursors, as well as their conversion to the benzo thiazolo . The interaction of similar compounds leads to the formation of the ring-opened endo-product and the corresponding regioisomeric exo-product in a certain ratio .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the presence of the benzothiazole and thiazolo[5,4-e][1,3]benzothiazol moieties, the fluorine atoms, and the amide group.Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The unique structure of 2-bromo-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide offers opportunities in drug development:

- Bromodomain Inhibitors : Bromodomains are protein modules that recognize acetylated lysine residues on histones. Inhibiting bromodomains can modulate gene expression and potentially treat diseases like cancer. Researchers explore this compound as a potential bromodomain inhibitor .

Green Synthesis and Sustainable Chemistry

This compound has been employed in environmentally friendly synthetic methods:

- Microwave-Assisted Synthesis : A catalyst-free microwave-assisted procedure allows rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole. Such green methods contribute to sustainable chemistry .

Materials Science

In materials science, this compound plays a role in designing novel materials:

- Fluorophores : Researchers investigate derivatives of this compound as potential fluorophores for imaging and sensing applications. Their unique optical properties make them valuable in biological and materials research .

Mechanism of Action

Future Directions

The future directions for similar compounds involve further exploration of their antimicrobial action , and their potential role in targeting enzymes or receptors involved in cellular processes. There is much scope in benzothiazole derivatives as a source of molecular targets and research into this nucleus has recently received a lot of attention .

properties

IUPAC Name |

2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3OS2/c1-8-18-13-12(22-8)7-6-11-14(13)23-16(19-11)20-15(21)9-4-2-3-5-10(9)17/h2-7H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAKNKDKRALJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

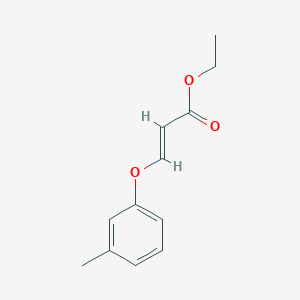

![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2583017.png)

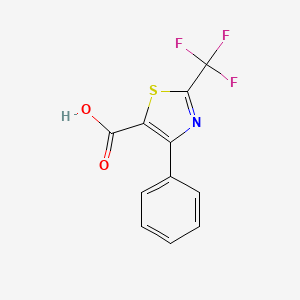

![2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2583018.png)

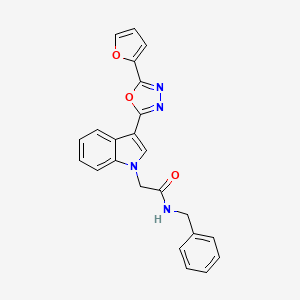

![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2583019.png)

![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B2583026.png)

![N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2583027.png)

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methyl N-(diaminomethylidene)carbamimidothioate;hydrochloride](/img/structure/B2583030.png)

![N-(3,5-dimethylphenyl)-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2583032.png)

![1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2583033.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2583034.png)